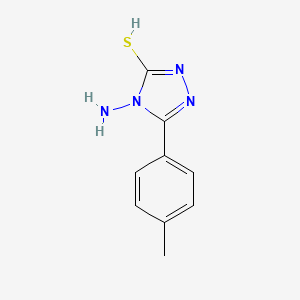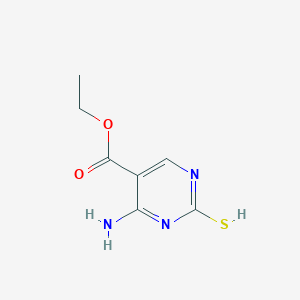
5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that contains a thiadiazole ring with a cyclohexylamino substituent at the 5-position and a thiol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol typically involves the reaction of cyclohexylamine with appropriate thiadiazole precursors. One common method is the cyclization of thiosemicarbazide derivatives with cyclohexylamine under acidic or basic conditions. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or water.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or thiols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The cyclohexylamino group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacking the thiadiazole ring.
1,3,4-Thiadiazole-2-thiol: A simpler thiadiazole compound without the cyclohexylamino substituent.
3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS): A buffering agent with a cyclohexylamino group but different functional groups.
Uniqueness
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol is unique due to the combination of the thiadiazole ring, cyclohexylamino group, and thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPULZODGGQCOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(S2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2=NN=C(S2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Azaniumylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B7760680.png)
![2-[(methylazaniumyl)methyl]benzoate](/img/structure/B7760685.png)
![5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B7760693.png)







![2-[2-Amino-4-(4-methylphenyl)-1,3-thiazol-3-ium-5-yl]acetate](/img/structure/B7760775.png)
![3-[6-(dimethylsulfamoyl)-3-methyl-1H-benzimidazol-3-ium-2-yl]propanoate](/img/structure/B7760776.png)

![2-[(4-oxo-1H-quinazolin-2-yl)methylsulfanyl]acetic acid](/img/structure/B7760788.png)
